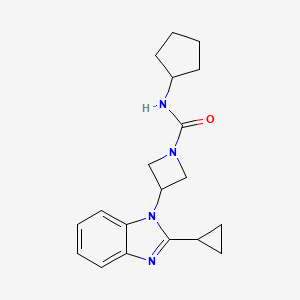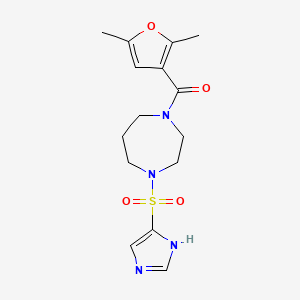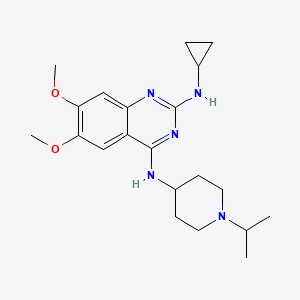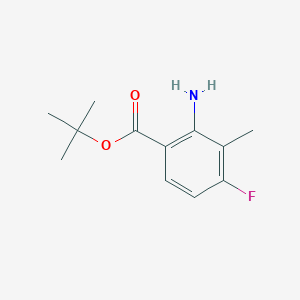
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N3O3S3 and its molecular weight is 385.52. The purity is usually 95%.
BenchChem offers high-quality (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Compounds with thiadiazole and thiazepan structures have been explored for their potential antitumor activities. For instance, research by Bhole and Bhusari (2011) demonstrated that certain thiadiazole derivatives exhibited inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN) (Bhole & Bhusari, 2011). This suggests that compounds with similar structural motifs, like the one , may also hold potential for cancer research and drug development.
Antimicrobial Activity
Research on thiadiazole derivatives has also revealed significant antimicrobial properties. Murthy and Shashikanth (2012) synthesized novel aryl methanones with thiadiazole moieties, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012). This indicates that the compound could potentially be explored for its antimicrobial efficacy, contributing to the development of new antibacterial agents.
Antioxidant and Anticancer Activity
Compounds combining thiadiazole and thiophene structures have been investigated for their antioxidant and anticancer properties. Tumosienė et al. (2020) reported on derivatives with significant antioxidant activity, some of which exhibited better efficacy than ascorbic acid. Additionally, these compounds showed cytotoxicity against cancer cell lines, suggesting a potential for cancer therapy research (Tumosienė et al., 2020).
Molecular Docking and Antibacterial Activity
Shahana and Yardily (2020) synthesized and characterized novel thiazolyl and thiophenyl derivatives, employing molecular docking studies to explore their antibacterial activity. The research provided insights into the structural basis for antibacterial efficacy and offered a pathway for the development of new antibacterial agents (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S3/c1-2-4-11-14(23-17-16-11)15(19)18-7-6-13(12-5-3-9-22-12)24(20,21)10-8-18/h3,5,9,13H,2,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAQRVMLDYMZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]pyridin-4-yl]acetamide](/img/structure/B2598355.png)
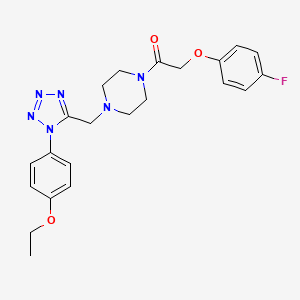

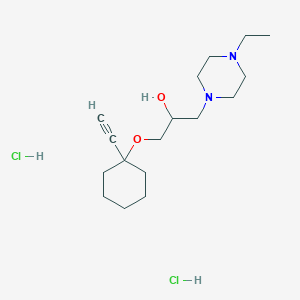
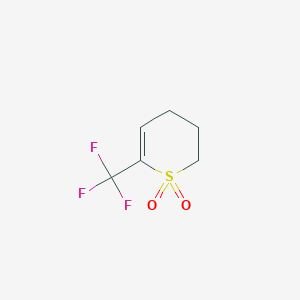
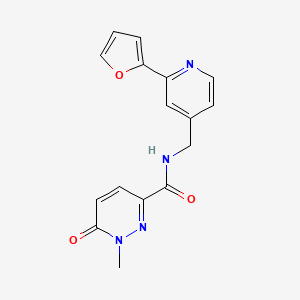
methanone](/img/structure/B2598367.png)
